2-Methoxy-4,6-dimethylnicotinic acid
Overview
Description
2-Methoxy-4,6-dimethylnicotinic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of nicotinic acid, featuring a methoxy group at the second position and methyl groups at the fourth and sixth positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6-dimethylnicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4,6-dimethylpyridine.
Oxidation: The pyridine derivative undergoes oxidation to introduce the carboxylic acid group at the third position, forming this compound.
Reaction Conditions: The oxidation reaction is usually carried out under controlled conditions using oxidizing agents like potassium permanganate or chromium trioxide in the presence of suitable solvents.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4,6-dimethylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-Methoxy-4,6-dimethylnicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions. Its methoxy and methyl groups contribute to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
- 2-Methoxy-3,5-dimethylnicotinic acid
- 2-Methoxy-4,5-dimethylnicotinic acid
- 2-Methoxy-4,6-dimethylpyridine-3-carboxylic acid
Comparison: 2-Methoxy-4,6-dimethylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methoxy group at the second position and methyl groups at the fourth and sixth positions enhances its stability and potential for various chemical transformations .
Properties
IUPAC Name |
2-methoxy-4,6-dimethylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2)10-8(13-3)7(5)9(11)12/h4H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILYJALBGQMVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369514 | |
Record name | 2-methoxy-4,6-dimethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65515-37-9 | |
Record name | 2-methoxy-4,6-dimethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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